molecular formula C32H47N3O6S B11934591 Tubulysin IM-1

Tubulysin IM-1

カタログ番号: B11934591
分子量: 601.8 g/mol
InChIキー: CSCGMCSPBRLFPY-WVXXHOLESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions: Tubulysin IM-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various tubulysin analogs and derivatives, which are often evaluated for their biological activity and potential therapeutic applications .

生物活性

Overview

Tubulysin IM-1 is a synthetic compound derived from the tubulysin family, which is recognized for its potent anti-microtubule activity. This compound is notable for its ability to disrupt microtubule dynamics, leading to significant effects on cell cycle progression and apoptosis, particularly in cancer cells. Its mechanism of action primarily involves the inhibition of microtubule polymerization, making it a valuable candidate for targeted cancer therapies as an antibody-drug conjugate (ADC).

The biological activity of this compound hinges on its ability to inhibit microtubule polymerization. This inhibition triggers:

  • Cell Cycle Arrest : By preventing the formation of functional microtubules, this compound effectively halts the progression of cells through the cell cycle.
  • Apoptosis : The disruption of microtubule dynamics can lead to programmed cell death, particularly in rapidly dividing cancer cells.

The compound's structure allows for selective targeting of tumor cells while minimizing damage to normal tissues, enhancing therapeutic efficacy and reducing side effects associated with traditional chemotherapeutics .

Comparative Analysis of Tubulysins

A comparison of various tubulysins reveals distinct features that contribute to their biological activity:

Compound NameSourceMechanism of ActionUnique Features
Tubulysin AMyxobacteriaMicrotubule destabilizationHighly cytotoxic; induces apoptosis
Tubulysin BMyxobacteriaMicrotubule destabilizationSimilar structure but different potency
Dolastatin 10Marine organismMicrotubule inhibitionKnown for strong cytotoxic effects
VincristinePeriwinkle plantMicrotubule stabilizationCommonly used in chemotherapy; different mechanism
PaclitaxelPacific yew treeMicrotubule stabilizationWidely used; different binding site on tubulin

This compound stands out due to its unique structural features that enhance its cytotoxicity and selectivity against tumor cells .

Clinical Studies and Efficacy

Recent studies have explored the clinical efficacy of this compound as part of ADC formulations. For instance, a first-in-human phase 1 clinical trial investigated an ADC utilizing a tubulysin warhead (AZ13599185) targeting HER2-positive tumors. The study focused on safety, tolerability, and preliminary antitumor activity. Key findings include:

  • Dose Escalation : Patients received escalating doses from 0.05 mg/kg to 0.9 mg/kg, with the maximum tolerated dose identified at 0.9 mg/kg.
  • Antitumor Activity : The ADC demonstrated significant bystander killing effects, capable of affecting neighboring HER2-negative tumor cells, thereby enhancing its therapeutic potential against heterogeneous tumor populations .

Case Studies

In a notable case study involving patients with advanced breast cancer previously treated with multiple regimens, this compound was administered as part of an ADC strategy. The outcomes indicated:

  • Progression-Free Survival : Patients exhibited a median progression-free survival rate that was promising compared to historical controls.
  • Tolerability : The treatment was generally well-tolerated, with manageable side effects reported.

These findings suggest that this compound could be an effective component in the treatment regimens for resistant cancer types .

特性

分子式

C32H47N3O6S

分子量

601.8 g/mol

IUPAC名

[(1R,3R)-4-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[4-[[(2R,4S)-4-methyl-5-oxo-1-phenylheptan-2-yl]carbamoyl]-1,3-thiazol-2-yl]pentyl] acetate

InChI

InChI=1S/C32H47N3O6S/c1-10-27(37)21(4)16-24(17-23-14-12-11-13-15-23)33-29(38)25-19-42-30(34-25)28(40-22(5)36)18-26(20(2)3)35(9)31(39)41-32(6,7)8/h11-15,19-21,24,26,28H,10,16-18H2,1-9H3,(H,33,38)/t21-,24+,26+,28+/m0/s1

InChIキー

CSCGMCSPBRLFPY-WVXXHOLESA-N

異性体SMILES

CCC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)[C@@H](C[C@H](C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C

正規SMILES

CCC(=O)C(C)CC(CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)C(CC(C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。